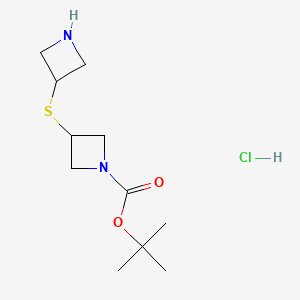
Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a tert-butyl group attached to an azetidine ring, which is further connected to a sulfanyl group and a carboxylate group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the azetidine core. One common approach is the cyclization of appropriate precursors under acidic conditions to form the azetidine ring. Subsequent functionalization introduces the tert-butyl and sulfanyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the sulfanyl group.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Sulfones or sulfoxides can be formed depending on the extent of oxidation.
Reduction: Thioethers or amines may result from reduction reactions.
Substitution: Various substituted azetidines or other derivatives can be synthesized.
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride can serve as a building block for the construction of more complex molecules
Biology: The compound may be used in biological studies to investigate the effects of sulfanyl groups on biological systems. It can also be employed in the development of new drugs or therapeutic agents.
Medicine: Potential medicinal applications include the design of new pharmaceuticals that target specific biological pathways. The compound's structural features may be exploited to create drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound could be used as an intermediate in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Azetidine derivatives: Other azetidine compounds with different substituents.
Sulfanyl-containing compounds: Compounds with sulfanyl groups in various positions.
Carboxylate derivatives: Other carboxylate-containing molecules with different functional groups.
Uniqueness: Tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H21ClN2O2S |
|---|---|
Molecular Weight |
280.82 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2S.ClH/c1-11(2,3)15-10(14)13-6-9(7-13)16-8-4-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H |
InChI Key |
RXSZPECKYZEHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


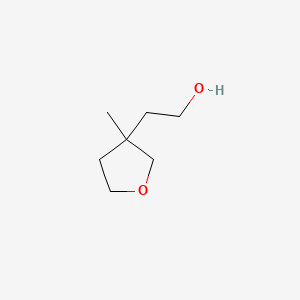

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
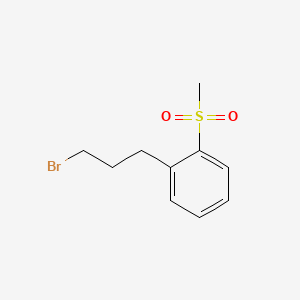
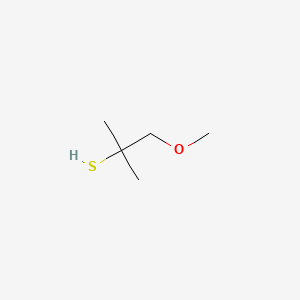
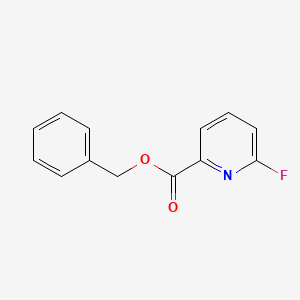
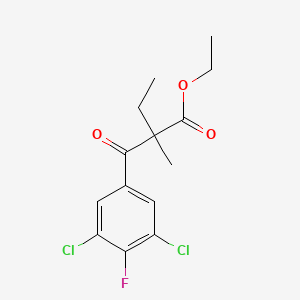
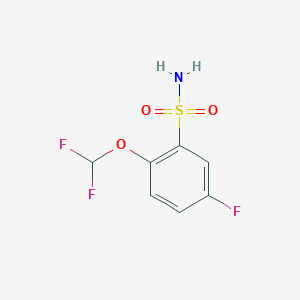
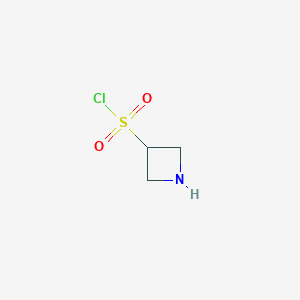
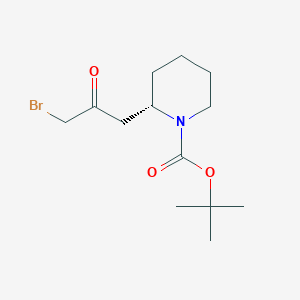
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
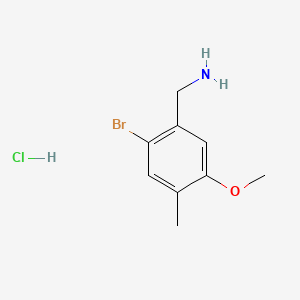
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
